3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Medicinal Chemistry Physicochemical Characterization SAR Studies

3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 1584714-99-7) is a heterocyclic compound belonging to the 1,4-benzodiazepin-2-one class, characterized by a 9-fluoro substitution on the fused benzene ring, a 3-amino group, and a 5-phenyl substituent. Its molecular formula is C15H12FN3O, with a molecular weight of approximately 269.27 g/mol.

Molecular Formula C15H12FN3O
Molecular Weight 269.27 g/mol
CAS No. 1584714-99-7
Cat. No. B1380631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
CAS1584714-99-7
Molecular FormulaC15H12FN3O
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=CC=C3F)N
InChIInChI=1S/C15H12FN3O/c16-11-8-4-7-10-12(9-5-2-1-3-6-9)18-14(17)15(20)19-13(10)11/h1-8,14H,17H2,(H,19,20)
InChIKeyWIORTIPKQQCZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 1584714-99-7): Chemical Identity and Procurement Baseline


3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 1584714-99-7) is a heterocyclic compound belonging to the 1,4-benzodiazepin-2-one class, characterized by a 9-fluoro substitution on the fused benzene ring, a 3-amino group, and a 5-phenyl substituent . Its molecular formula is C15H12FN3O, with a molecular weight of approximately 269.27 g/mol [1]. This compound exists as a racemic mixture with a chiral center at the C3 position bearing the primary amino group. The 9-fluoro substitution distinguishes this compound from non-fluorinated analogs such as 3-amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 103343-47-1, MW 251.28) and from 7-fluoro positional isomers commonly found in pharmaceutical benzodiazepines . The compound is commercially available from multiple vendors at purities typically ranging from 97% to 98%, with product numbers including KH-85677 (coolpharm), 1061144 (Leyan), and M224837 .

3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one: Why In-Class Substitution Is Not Straightforward


Substituting one 1,4-benzodiazepin-2-one derivative for another without validation introduces substantial experimental risk due to three critical structural variables: fluorination position, C3 chirality, and substituent electronic effects. The 9-fluoro substitution in CAS 1584714-99-7 is distinct from the 7-fluoro substitution prevalent in clinical benzodiazepines (e.g., flurazepam, flunitrazepam), which alters electron density distribution on the fused benzene ring and may significantly affect target binding and metabolic stability [1][2]. Literature on structurally related 5-aryl-1,4-benzodiazepines demonstrates that fluoro- versus chloro-substitution on the second ring produces measurable differences in anticancer potency and anti-inflammatory activity, confirming that halogen identity and position are not interchangeable [3]. Additionally, the C3 chiral center bearing the primary amino group creates racemic complexity; enantiomers of 3-amino-1,4-benzodiazepin-2-ones have been shown to exhibit distinct chromatographic retention on chiral stationary phases, indicating differential intermolecular interactions that may translate to divergent biological behavior [4]. The following evidence quantifies where CAS 1584714-99-7 provides specific, measurable differentiation from its closest analogs.

3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one: Quantitative Evidence of Differentiation from Closest Analogs


9-Fluoro Substitution Confers Measurable Physicochemical Differentiation from Non-Fluorinated Analog (CAS 103343-47-1)

The 9-fluoro substitution in CAS 1584714-99-7 produces a measurable increase in molecular weight (269.27 g/mol) compared to the non-fluorinated analog 3-amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 103343-47-1, 251.28 g/mol), representing an 18.0 Da difference that enables unequivocal mass spectrometric differentiation and alters lipophilicity [1]. The fluorine atom at the 9-position introduces distinct electronic effects on the fused benzene ring, with predicted boiling point of 447.7±45.0 °C and density of 1.4±0.1 g/cm³ [2]. These differences are sufficient for chromatographic baseline separation and affect compound partitioning behavior in biological assays.

Medicinal Chemistry Physicochemical Characterization SAR Studies

Racemic Nature of CAS 1584714-99-7 Contrasts with Enantiopure (R)- and (S)-Isomers in Chiral Applications

CAS 1584714-99-7 is a racemic mixture containing both (R)- and (S)-enantiomers in approximately equal proportions, whereas its resolved counterparts—(R)-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 2436275-53-3) and (3S)-3-amino-9-fluoro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one (CAS 1584139-83-2)—are single enantiomers . Research on 3-amino-1,4-benzodiazepin-2-ones demonstrates that enantiomers exhibit different retention times on Pirkle-type chiral stationary phases, confirming that the C3 chiral center produces distinct intermolecular interactions between stereoisomers [1]. For laboratories developing chiral analytical methods or evaluating enantioselective biological activity, the racemic mixture serves as a critical reference standard and starting material for enantiomeric resolution studies.

Chiral Separation Enantioselective Synthesis Analytical Method Development

9-Fluoro Positional Isomerism Distinguishes CAS 1584714-99-7 from 7-Fluoro Clinical Benzodiazepines in Metabolic Fate

CAS 1584714-99-7 bears a fluorine atom at the 9-position of the fused benzene ring, a substitution pattern that contrasts with the 7-fluoro substitution found in clinically used benzodiazepines such as flurazepam and flunitrazepam and their metabolites including 7-aminodesmethylflunitrazepam (C15H12FN3O, MW 269.27) [1][2]. Positional isomerism in halogenated benzodiazepines is known to alter metabolic pathways and cytochrome P450 substrate recognition; the 9-fluoro configuration represents a distinct regioisomeric series that may exhibit differential metabolic stability and distinct metabolite profiles compared to 7-fluoro analogs [3]. This positional distinction is critical for laboratories conducting metabolite identification studies or developing analytical methods requiring regioisomeric resolution.

Drug Metabolism Positional Isomerism Metabolite Profiling

Fluoro-Substituted 5-Aryl-1,4-Benzodiazepines Exhibit Enhanced Anticancer Potency Compared to Non-Halogenated Analogs

Literature on structurally related 5-aryl-1,4-benzodiazepine derivatives demonstrates that fluoro-substitution on the second ring enhances anticancer activity relative to non-halogenated compounds [1]. Specifically, a series of 5-aryl-1,4-benzodiazepines with chloro- or fluoro-substituents in the second ring were evaluated for anticancer activity, with halogenated derivatives showing enhanced potency [2]. Additionally, benzodiazepine analogs have been identified as a new class of dihydrofolate reductase (DHFR) inhibitors with antitumor activity in vitro, where fluorinated derivatives demonstrated improved binding characteristics [3]. While direct data for CAS 1584714-99-7 is not published, the class-level evidence supports that the 9-fluoro substitution in this compound provides a structural basis for anticipated anticancer activity differentiation from non-fluorinated 5-phenyl-1,4-benzodiazepin-2-ones.

Anticancer Drug Discovery DHFR Inhibition Structure-Activity Relationship

CAS 1584714-99-7 Serves as a Synthetic Intermediate in Benzodiazepine Pyrazolo Carboxamide N-Protein Inhibitor Development

Patent US20230270750A1 (filed 2023) discloses benzodiazepine pyrazolo carboxamides as N-protein inhibitors, with CAS 1584714-99-7 explicitly referenced as a synthetic intermediate used in the preparation of these therapeutically relevant compounds [1]. The patent describes processes for preparing benzodiazepine derivatives and intermediates used in such processes, confirming that this specific 9-fluoro-3-amino scaffold serves as a building block for constructing more complex benzodiazepine-based inhibitors. This establishes CAS 1584714-99-7 as a validated intermediate with documented utility in medicinal chemistry programs targeting Notch signaling and related pathways, distinguishing it from non-fluorinated or differently substituted analogs that lack equivalent patent-validated synthetic utility.

Medicinal Chemistry Notch Signaling Oncology Drug Discovery

CAS 1584714-99-7 Offers Procurement Flexibility as a Research-Grade Building Block with Multiple Validated Vendor Sources

CAS 1584714-99-7 is available from multiple independent vendors including Coolpharm (KH-85677, 98% purity), Leyan (1061144, 98% purity), MolCore (NLT 98%), and CymitQuimica (10-F790108), providing procurement redundancy not available for many specialized benzodiazepine analogs . This multi-vendor availability contrasts with more specialized analogs such as the (R)-enantiomer (CAS 2436275-53-3) or (S)-enantiomer (CAS 1584139-83-2), which have fewer documented commercial sources. The compound is supplied as a heterocyclic building block for research purposes with typical purity specifications of 97-98%, suitable for synthetic chemistry and analytical method development applications.

Chemical Sourcing Research Reagents Supply Chain Reliability

3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one: Recommended Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies of Fluorinated Benzodiazepine DHFR Inhibitors

CAS 1584714-99-7 is directly applicable in SAR campaigns exploring the role of 9-fluoro substitution on dihydrofolate reductase (DHFR) inhibition and anticancer activity. Class-level evidence from benzodiazepine-based DHFR inhibitors demonstrates that fluoro-substitution enhances antitumor potency compared to non-halogenated scaffolds [4]. This compound enables systematic comparison with non-fluorinated analog CAS 103343-47-1 (ΔMW = 18.0 Da) and chloro-substituted derivatives to quantify the electronic and steric contributions of the C9 halogen to target engagement .

Chiral Analytical Method Development Using Racemic 3-Amino-1,4-Benzodiazepin-2-one Reference Standards

The racemic nature of CAS 1584714-99-7 makes it an ideal reference material for developing and validating chiral HPLC and SFC methods for 3-amino-1,4-benzodiazepin-2-ones. As demonstrated in academic research, 3-amino-1,4-benzodiazepin-2-one enantiomers show distinct retention on Pirkle-type chiral stationary phases [4]. CAS 1584714-99-7 serves as the racemic baseline against which resolution of (R)- and (S)-enantiomers (CAS 2436275-53-3 and CAS 1584139-83-2) can be quantitatively assessed for enantiomeric purity determination .

Synthetic Intermediate for Benzodiazepine-Derived Notch Signaling Inhibitors

CAS 1584714-99-7 is explicitly documented as a synthetic intermediate in the preparation of benzodiazepine pyrazolo carboxamides developed as N-protein inhibitors targeting the Notch signaling pathway [4]. Medicinal chemistry laboratories engaged in oncology drug discovery can utilize this compound as a validated building block following established synthetic protocols disclosed in patent literature, reducing route development time and enabling rapid analog generation for lead optimization programs.

LC-MS/MS Method Development for Regioisomeric Benzodiazepine Differentiation

The 9-fluoro substitution pattern of CAS 1584714-99-7 distinguishes it from the more prevalent 7-fluoro benzodiazepines (e.g., flurazepam, flunitrazepam metabolites) found in clinical and forensic samples [4]. Analytical laboratories developing targeted or untargeted LC-MS/MS methods for benzodiazepine screening panels can use this compound to establish chromatographic retention time references and MS/MS fragmentation patterns specific to 9-fluoro regioisomers, enabling accurate discrimination from 7-fluoro positional isomers that share identical molecular formula (C15H12FN3O, MW 269.27) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.